molecular formula C5H2Cl2IN B1313218 2,4-Dichloro-3-iodopyridine CAS No. 343781-36-2

2,4-Dichloro-3-iodopyridine

Cat. No. B1313218
M. Wt: 273.88 g/mol
InChI Key: OKXJLNYZTJLVJZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-iodopyridine is a chemical compound with the empirical formula C5H2Cl2IN . It is used in laboratory settings and in the manufacture of other substances .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-3-iodopyridine consists of a pyridine ring with two chlorine atoms and one iodine atom attached. The molecular weight is 273.89 .


Physical And Chemical Properties Analysis

2,4-Dichloro-3-iodopyridine is a solid with a molecular weight of 273.89 . Its melting point is between 90-94°C .

Scientific Research Applications

1. Synthesis and Reactivity Studies

2,4-Dichloro-3-iodopyridine is studied for its unique reactivity in organic synthesis. For instance, it undergoes deprotonation with lithium diisopropylamide to afford lithiated intermediates, important for further chemical transformations (Marzi, Bigi, & Schlosser, 2001). Another study demonstrates the conversion of similar halopyridines into various functionalized pyridines, highlighting the versatile nature of these compounds in synthetic chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).

2. Building Blocks for Pharmaceutical Research

Compounds like 2,4-Dichloro-3-iodopyridine serve as valuable building blocks in pharmaceutical research. They can be transformed into various novel structures, potentially useful in drug development. For example, trihalopyridinecarboxylic acids, derived from similar compounds, are proposed as new precursors for diverse pharmaceuticals (Bobbio & Schlosser, 2001).

3. Studies in Halogen Chemistry

Research on 2,4-Dichloro-3-iodopyridine and related compounds contributes significantly to the understanding of halogen chemistry. This includes exploring halogen bonding in crystal structures, as shown in studies involving halobismuthates with iodopyridinium cations (Gorokh et al., 2019).

4. Photoreactive Properties for Synthesis

The photoreactive nature of iodopyridines, including 2,4-Dichloro-3-iodopyridine, is utilized in the synthesis of various arylpyridines. This aspect of their chemistry is essential for creating complex organic compounds through photochemical reactions (Terashima et al., 1985).

5. Development of Novel Chemical Scaffolds

2,4-Dichloro-3-iodopyridine-like structures are explored as novel scaffolds in designing new chemical entities. For instance, iodinated bipyridines derived from halopyridines are investigated as potential inhibitors for transthyretin fibrillogenesis, a process involved in certain amyloid diseases (Dessì et al., 2020).

6. Exploration of Structural Disorder in Crystals

The molecular disorder in crystals of compounds similar to 2,4-Dichloro-3-iodopyridine is a subject of interest in materials science. Studies on the crystal structures of these compounds provide insights into their physical and chemical properties, as seen in the research on crystalline 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide (Hanuza et al., 1997).

Safety And Hazards

2,4-Dichloro-3-iodopyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to Regulation (EC) No 1272/2008 . It’s harmful if swallowed and causes serious eye damage .

Future Directions

While specific future directions for 2,4-Dichloro-3-iodopyridine are not mentioned in the search results, research in the field of halogenated pyridines is ongoing, with a focus on developing new synthetic methods and exploring their potential applications .

properties

IUPAC Name

2,4-dichloro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXJLNYZTJLVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442859
Record name 2,4-Dichloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-iodopyridine

CAS RN

343781-36-2
Record name 2,4-Dichloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 343781-36-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyridine (5.2 g, 35.137 mmol) and diisopropylamine (3.911 g, 38.651 mmol) in dry THF (40 ml) cooled at −78° C. under a nitrogen atmosphere, was added n-butyllithium (24.157 ml, 38.651 mmol, 1.6 M in hexanes) dropwise. The resulting reaction mixture was stirred at −78° C. for 45 min. and then a solution of iodine (9.81 g, 38.651 mmol) in dry THF (20 ml) was added dropwise. The mixture was stirred at −78° C. for 1 h., allowed to warm to r.t., diluted with EtOAc and quenched with NH4Cl (aqueous sat. solution) and Na2S2O3 (aqueous sat. solution). The organic layer was separated, washed with NaHCO3 (aqueous sat. solution), dried (Na2SO4) and concentrated in vacuo. The crude product was purified by column chromatography (silica gel; Heptane/DCM up to 20% as eluent). The desired fractions were collected and concentrated in vacuo to yield intermediate compound D24 (7.8 g, 81%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3.911 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24.157 mL
Type
reactant
Reaction Step Two
Quantity
9.81 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyridine (5.2 g, 35.14 mmol) and DIPEA (3.91 g, 38.65 mmol) in dry THF (40 mL) cooled at −78° C. under a nitrogen atmosphere, was added n-butyllithium (24.16 mL, 38.65 mmol, 1.6 M in hexanes) dropwise. The resulting reaction mixture was stirred at −78° C. for 45 min. and then a solution of iodine (9.81 g, 38.651 mmol) in dry THF (20 mL) was added dropwise. The mixture was stirred at −78° C. for 1 h., allowed to warm to r.t., diluted with EtOAc and quenched with NH4Cl (aqueous sat. solution) and Na2S2O3 (aqueous sat. solution). The organic layer was separated, washed with NaHCO3 (aqueous sat. solution), dried (Na2SO4) and concentrated in vacuo. The crude product was purified by column chromatography (silica gel; DCM in heptane 0/100 to 20/80). The desired fractions were collected and concentrated in vacuo to yield intermediate compound I-7 (7.8 g, 81%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
3.91 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24.16 mL
Type
reactant
Reaction Step Two
Quantity
9.81 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Marzi, A Bigi, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Whereas 2,3‐dichloropyridine and 2,5‐dichloro‐4‐(lithiooxy)pyridine undergo deprotonation exclusively at the 4‐ and 2‐positions, respectively, optional site selectivity can be …
M Schnürch - Halogenated Heterocycles: Synthesis, Application and …, 2012 - Springer
The decoration of heterocycles with functional groups and substituents is of great importance for many fields of chemistry. In this context, selective functionalizations of certain positions …
Number of citations: 27 link.springer.com
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
This Review describes a concept aimed at rational and maximal structure proliferation. To this end, simple aromatic or heterocyclic starting materials, often bulk chemicals, are …
Number of citations: 356 onlinelibrary.wiley.com
M Schlosser - Metalation of Azines and Diazines, 2013 - Springer
A survey is given on how simple pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry. “Organometallics” in the given context …
Number of citations: 2 link.springer.com
ASK Hashmi, M Buehrle - Aldrichimica Acta, 2010 - Citeseer
Gold-catalyzed addition of X–H bonds to C–C multiple bonds Page 5 27 VO L. 43, N O . 2• 2010 Outline 1. Introduction 2. Gold-Catalyzed Addition of X–H Bonds to Alkynes 2.1. Addition …
Number of citations: 224 citeseerx.ist.psu.edu

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